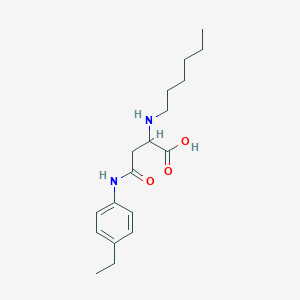

4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, also known as EPHX2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Plant Betalains: Chemistry and Biochemistry

Betalains are vacuolar pigments that consist of a nitrogenous core structure, betalamic acid, which is structurally similar to the compound due to its complex organic nature. Betalains are divided into betacyanins (violet) and betaxanthins (yellow), each formed through condensation with different compounds. These pigments are studied for their chemosystematic markers across various plant families. The synthesis of betalains involves hydroxylation of tyrosine to DOPA, leading to the formation of betalamic acid, highlighting the importance of nitrogenous organic compounds in biological pigment synthesis. Betalains are notable for their safety, antioxidant activity, and potential health benefits, making them of significant interest in food science and pharmacology (Khan & Giridhar, 2015).

p-Coumaric Acid and Its Conjugates

p-Coumaric acid, a phenolic acid with a structure that shares functional similarities with the compound , serves as a precursor to various biologically active compounds. Its conjugates have been explored for their bioactivities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory properties. The conjugation process, which may involve reactions similar to those of 4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, significantly enhances its biological activities. These studies underscore the potential of complex organic compounds in therapeutic applications (Pei et al., 2016).

Chlorogenic Acid: Pharmacological Review

Chlorogenic Acid (CGA) exemplifies the therapeutic potential of phenolic acids, similar in complexity to the compound . CGA is known for its broad spectrum of pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. The compound's multifaceted roles in lipid and glucose metabolism regulation highlight the importance of researching complex organic compounds for managing metabolic disorders (Naveed et al., 2018).

Advanced Oxidation Processes for Compound Degradation

The study on the degradation of acetaminophen through advanced oxidation processes (AOPs) reflects the environmental aspect of managing complex organic compounds. AOPs result in various by-products, indicating the complexity of interactions and the potential environmental impact of organic compounds. This research area could be relevant for understanding the fate and behavior of 4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid in environmental settings (Qutob et al., 2022).

Spin Label Amino Acid TOAC

TOAC, a spin label amino acid, is used in peptide studies for its unique properties, similar to the interest in studying complex organic compounds like 4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid. TOAC's incorporation into peptides allows for detailed analysis of peptide dynamics and structure, highlighting the utility of specialized organic compounds in biochemical research (Schreier et al., 2012).

Eigenschaften

IUPAC Name |

4-(4-ethylanilino)-2-(hexylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-3-5-6-7-12-19-16(18(22)23)13-17(21)20-15-10-8-14(4-2)9-11-15/h8-11,16,19H,3-7,12-13H2,1-2H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQSMQXURNXLCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(CC(=O)NC1=CC=C(C=C1)CC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2564560.png)

![1-(3,5-dimethylphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2564564.png)

![2-(4-Ethoxyphenyl)-1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2564570.png)

![3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione](/img/structure/B2564576.png)